![molecular formula C18H20O2 B2399959 4-[(2,4-Dimethylbenzyl)oxy]chromane CAS No. 866155-74-0](/img/structure/B2399959.png)
4-[(2,4-Dimethylbenzyl)oxy]chromane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-Dimethylbenzyl)oxy]chromane is a chemical compound with the molecular formula C18H20O2 . It is a complex organic compound that has potential for scientific research applications .
Molecular Structure Analysis
The molecular structure of 4-[(2,4-Dimethylbenzyl)oxy]chromane consists of 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like PubChem and ChemicalBook .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(2,4-Dimethylbenzyl)oxy]chromane can be found in databases like PubChem and ChemicalBook . These databases provide information like molecular weight, density, melting point, boiling point, and more .科学的研究の応用
Anticancer Properties
Chromanone derivatives exhibit promising anticancer effects. Researchers have found that these compounds can inhibit tumor growth and proliferation. Their mechanism of action involves interfering with cancer cell signaling pathways, inducing apoptosis (programmed cell death), and suppressing angiogenesis (the formation of new blood vessels that feed tumors) .
Antioxidant Activity
Chromanone derivatives possess antioxidant properties, making them valuable in combating oxidative stress. By scavenging free radicals and reducing oxidative damage, they contribute to overall cellular health and may play a role in preventing various diseases .
Antimicrobial and Antifungal Effects
Studies have shown that chromanone analogs exhibit antimicrobial and antifungal activities. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing novel antimicrobial agents .
Anti-Inflammatory Action
Chromanone derivatives have anti-inflammatory effects. They modulate inflammatory pathways, reducing the production of pro-inflammatory molecules. This property could be beneficial in managing inflammatory conditions such as arthritis or inflammatory skin disorders .
Neuroprotective Potential
Researchers have explored the neuroprotective effects of chromanone compounds. These molecules may help protect neurons from damage, making them relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Skin and Hair Care Applications
Chroman-4-one derivatives find use in cosmetic preparations. They contribute to skin and hair health by improving texture, promoting wound healing, and addressing inflammation or allergies. These compounds are employed in skincare products and hair treatments .
特性
IUPAC Name |
4-[(2,4-dimethylphenyl)methoxy]-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-7-8-15(14(2)11-13)12-20-18-9-10-19-17-6-4-3-5-16(17)18/h3-8,11,18H,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLVEWLDKBLSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2CCOC3=CC=CC=C23)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dimethylbenzyl)oxy]chromane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

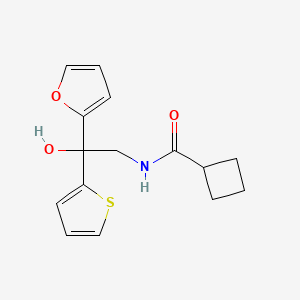
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)
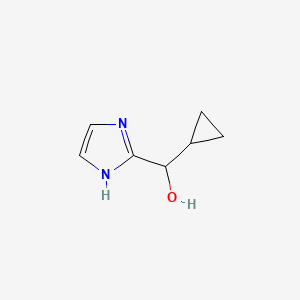
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2399883.png)
![N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2399884.png)
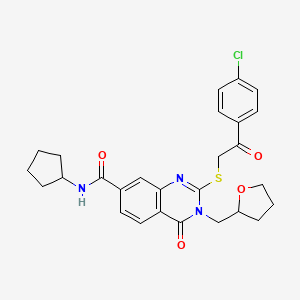
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide](/img/structure/B2399886.png)
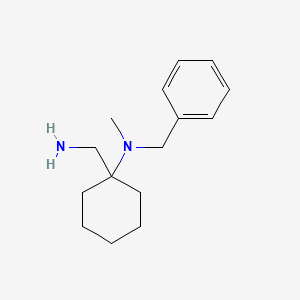
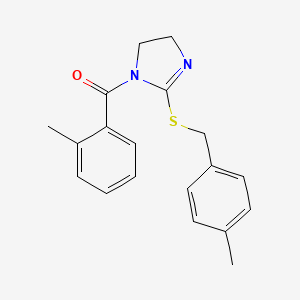
![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399891.png)
![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)
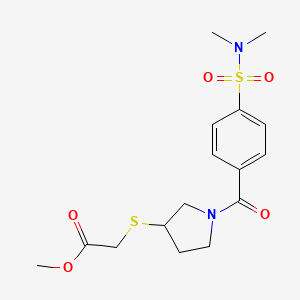
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)
![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)